7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one

Tankyrase inhibition PARP selectivity Quinazolinone SAR

7-Amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one (CAS 2816914-47-1, molecular formula C₁₅H₁₀F₃N₃O, molecular weight 305.26 g/mol) is a 2,7-disubstituted quinazolin-4(3H)-one derivative bearing a primary amino group at the 7-position of the quinazolinone core and a 4-(trifluoromethyl)phenyl substituent at the 2-position. The compound belongs to the 2-arylquinazolin-4-one pharmacophore class, which has been extensively characterized as a scaffold for tankyrase (TNKS) inhibition, kinase modulation, and antitumor activity.

Molecular Formula C15H10F3N3O
Molecular Weight 305.25 g/mol
Cat. No. B12514009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one
Molecular FormulaC15H10F3N3O
Molecular Weight305.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=CC(=C3)N)C(=O)N2)C(F)(F)F
InChIInChI=1S/C15H10F3N3O/c16-15(17,18)9-3-1-8(2-4-9)13-20-12-7-10(19)5-6-11(12)14(22)21-13/h1-7H,19H2,(H,20,21,22)
InChIKeyQTBGFVPPFJHDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one: Compound Class, Structural Identity, and Procurement-Relevant Baseline


7-Amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one (CAS 2816914-47-1, molecular formula C₁₅H₁₀F₃N₃O, molecular weight 305.26 g/mol) is a 2,7-disubstituted quinazolin-4(3H)-one derivative bearing a primary amino group at the 7-position of the quinazolinone core and a 4-(trifluoromethyl)phenyl substituent at the 2-position . The compound belongs to the 2-arylquinazolin-4-one pharmacophore class, which has been extensively characterized as a scaffold for tankyrase (TNKS) inhibition, kinase modulation, and antitumor activity [1]. Unlike the more extensively studied 8-substituted analogs that dominate the tankyrase inhibitor literature, this compound places the modifiable amino handle at the 7-position, creating a distinct vector for derivatization and a unique electronic profile on the quinazolinone core [2]. The compound is commercially available from multiple suppliers at ≥95–97% purity (Amadis Chemical, JW PharmLab, eNovation Chemicals), positioning it as an accessible research building block .

Why Generic Substitution Fails for 7-Amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one: Positional Specificity and the Limitations of In-Class Interchangeability


Within the 2-arylquinazolin-4-one class, the position of ring substitution is the dominant determinant of both biological target engagement and synthetic downstream utility. The established tankyrase inhibitor SAR unequivocally demonstrates that substitution at the 8-position (methyl, methoxy, or hydroxyl) is critical for achieving nanomolar potency and PARP isoform selectivity, while polar groups at the 8-position, including hydroxyl, cause loss of selectivity [1]. The present compound relocates the amino substituent to the 7-position—a region of the quinazolinone core that has been independently validated for antitumor activity in 7-substituted quinazolinone series [2]. A user requiring an 8-substituted tankyrase inhibitor scaffold cannot simply substitute the 7-amino compound; conversely, a user seeking a 7-position primary amine handle for amide coupling, reductive amination, or diazotization chemistry cannot use the 8-substituted analogs as drop-in replacements. Furthermore, the positional isomer 3-amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one (CAS 1238868-51-3), which bears the amino group on the lactam nitrogen rather than the aryl ring, presents entirely different reactivity and hydrogen-bonding geometry . The quantitative evidence below establishes the dimensions along which the 7-amino substitution pattern creates verifiable differentiation.

Product-Specific Quantitative Evidence Guide: 7-Amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one vs. Closest Analogs


Positional Differentiation: 7-NH₂ vs. 8-Substituted Analogs in the Tankyrase Pharmacophore

The target compound places the primary amino group at the 7-position, whereas all optimized tankyrase inhibitors in the 2-arylquinazolin-4-one series bear substituents at the 8-position. The 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one analog (the most potent and selective tankyrase inhibitor in the published series) achieves TNKS-1 IC₅₀ = 48 nM and TNKS-2 IC₅₀ = 10 nM, with PARP-1 IC₅₀ > 5,000 nM (selectivity ratio > 100-fold for TNKS-1 and > 500-fold for TNKS-2) [1]. Co-crystal structures of TNKS-2 reveal that the 8-methyl group projects into a small hydrophobic pocket on the protein surface that is unoccupied when the 8-H (unsubstituted) analog is bound, explaining why 8-H analogs show weaker potency [2]. The target 7-amino compound lacks this 8-substituent entirely and instead presents an amino group at the 7-position—a region not directly probed in the published tankyrase co-crystal structures [3]. This positional shift fundamentally alters both the pharmacophoric binding mode and the synthetic derivatization vector.

Tankyrase inhibition PARP selectivity Quinazolinone SAR 8-Methyl analog Binding pocket geometry

Predicted Ionization State Differentiation: pKa of the 7-Amino Group vs. 8-Hydroxy and 8-Amino Analogs

The predicted pKa of the target compound is 5.78 ± 0.20 (predicted, Temp: 20 °C, Press: 760 Torr), attributed to ionization of the quinazolinone NH or the 7-amino group [1]. This value indicates that the 7-amino substituent is substantially less basic than a typical aniline (pKa ~ 4.6–5.3 for anilinium ions) due to the electron-withdrawing effect of the fused quinazolinone ring system. By comparison, the 8-hydroxy analog (8-Hydroxy-2-[4-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one) bears a phenolic OH group with an expected pKa in the 8–10 range, and the 8-amino analog would present a more basic amine [2]. The predicted density is 1.48 ± 0.1 g/cm³ and the predicted boiling point is 455.7 ± 55.0 °C [1]. The 7-amino compound (MW 305.26) carries one additional nitrogen atom compared to the non-amino parent 2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one (MW 290.24, C₁₅H₉F₃N₂O) [3].

pKa prediction Ionization state Drug-likeness Permeability Solubility

Synthetic Utility Differentiation: 7-NH₂ as a Derivatization Handle vs. 8-Substituted and 3-Amino Isomers

The 7-position primary aromatic amine on the target compound provides a well-precedented synthetic handle for amide bond formation, sulfonamide synthesis, urea formation, reductive amination, and diazotization/Sandmeyer chemistry—transformations that are not accessible from the 8-methyl, 8-methoxy, or 8-hydroxy analogs that dominate the quinazolinone tankyrase literature . The positional isomer 3-amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one (CAS 1238868-51-3) bears its amino group on the N3 lactam nitrogen, making it an N-amino rather than C-amino derivative; this fundamentally alters its reactivity (it is a hydrazine-like N-N bond, prone to different oxidation and cyclization pathways) compared to the target compound's C-NH₂ at the 7-position . The 7-amino compound, with purity specified at 97% (Amadis Chemical) and available in 10 mg, 25 mg, and 50 mg quantities, is positioned as a ready-to-use building block for medicinal chemistry derivatization .

Synthetic building block Amide coupling Library synthesis Primary amine Derivatization

Lipophilicity Modulation by the 7-Amino Group: Impact on logP Relative to 8-Unsubstituted and 8-Alkyl Analogs

The 4-(trifluoromethyl)phenyl substituent at the 2-position is a conserved feature across multiple quinazolinone analogs and is well-characterized as enhancing lipophilicity and metabolic stability [1]. However, the addition of the polar 7-NH₂ group on the target compound partially offsets the lipophilicity contributed by the 4′-CF₃ group. The 2-arylquinazolin-4-one tankyrase inhibitor SAR explicitly demonstrates that the 4′-substituent on the 2-phenyl ring occupies a hydrophobic tunnel in TNKS-2 that tolerates moderately sized substituents but is intolerant of charged groups [2]. While the 8-H, 4′-CF₃ analog (i.e., 2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one) has been co-crystallized with TNKS-2 (PDB: 4UI3) and shows an IC₅₀ of 133 nM for TNKS-2 in biochemical assay and 21.5 nM in cell-based assay, the 7-NH₂ modification has not been tested in this system [3]. The presence of the hydrogen-bond-donating NH₂ at the 7-position is predicted to reduce logP compared to the 8-H parent and substantially compared to the 8-methyl analog, while increasing aqueous solubility.

Lipophilicity logP Trifluoromethyl Metabolic stability Permeability

Antitumor Class Validation: 7-Aminoquinazolinones as a Privileged Subclass Distinct from 8-Substituted Series

While no direct antitumor data exist for the specific target compound, the 7-amino substitution pattern on quinazolinones has been independently validated as a productive antitumor pharmacophoric feature. El-Azab and El-Tahir (2012) reported that in a series of 7-substituted-4(3H)-quinazolinones, compound 7 (bearing a 7-substituent) demonstrated broad-spectrum antitumor effectiveness across multiple tumor cell subpanels, and compounds 9 and 18 showed selective activity against leukemia cell lines [1]. This contrasts with the 8-substituted tankyrase inhibitor series, where 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one showed no antiproliferative activity in HT29 human colon carcinoma cells despite potent Wnt signaling inhibition [2]. The 7-amino substitution pattern thus appears in a different biological activity cluster than the 8-substituted tankyrase pharmacophore, suggesting complementary rather than overlapping application domains.

7-Aminoquinazolinone Antitumor Broad-spectrum cytotoxicity Leukemia Anticonvulsant

Best Research and Industrial Application Scenarios for 7-Amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one


Focused Library Synthesis via 7-NH₂ Amide/Sulfonamide/Urea Derivatization for Phenotypic or Target-Based Screening

The 7-position primary aromatic amine is the defining synthetic handle of this compound and the feature least replicated by close analogs. Users can generate diverse compound libraries through single-step amide coupling with carboxylic acids, sulfonylation with sulfonyl chlorides, or urea formation with isocyanates—all standard transformations compatible with 96-well parallel synthesis formats. This rapid derivatization strategy enables exploration of 7-position SAR space that is inaccessible from the 8-methyl, 8-methoxy, or 8-hydroxy tankyrase inhibitor scaffolds . The 3-amino positional isomer (CAS 1238868-51-3) offers an N-NH₂ handle with different reactivity and geometry, making the target compound the preferred choice for C-linked library synthesis .

Use as a Negative Control or Orthogonal Chemotype in Tankyrase/Wnt Pathway Screening Cascades

Given that the compound carries the 2-(4-trifluoromethylphenyl) substituent critical for tankyrase binding but relocates the modifiable group to the 7-position (a region not engaged by the 8-position hydrophobic pocket), it may serve as a structurally matched negative control compound in tankyrase screening cascades. The established 8-methyl analog achieves TNKS-2 IC₅₀ = 10 nM and >500-fold selectivity over PARP-1, while the 8-unsubstituted parent shows an IC₅₀ of 133 nM [1]. The 7-amino compound, lacking the 8-substituent required for hydrophobic pocket engagement, would be expected to show substantially weaker tankyrase inhibition, making it useful for confirming target engagement specificity.

Physicochemical Property Screening for Balanced Lipophilicity Quinazolinone Leads

The combination of the lipophilic 4′-CF₃ group (enhancing membrane permeability and metabolic stability) with the polar 7-NH₂ group (improving aqueous solubility and reducing non-specific protein binding) creates a balanced physicochemical profile that distinguishes this compound from fully lipophilic analogs. Researchers conducting property-driven lead optimization can use this compound to probe the solubility-permeability trade-off in quinazolinone series, with the predicted pKa of 5.78 providing a defined ionization reference point for pH-dependent solubility and permeability assays [2].

Antitumor Screening in 7-Substituted Quinazolinone-Focused Compound Collections

Based on the class-level evidence that 7-substituted quinazolinones demonstrate broad-spectrum antitumor activity across multiple tumor subpanels and selective activity against leukemia cell lines [3], this compound is appropriately deployed in antitumor screening decks alongside other 7-substituted analogs. The observed lack of direct antiproliferative activity in the 8-methyl tankyrase inhibitor series in HT29 colon carcinoma cells [4] further supports that 7-substituted compounds should be treated as a distinct screening cluster with potentially complementary biological outcomes.

Quote Request

Request a Quote for 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.